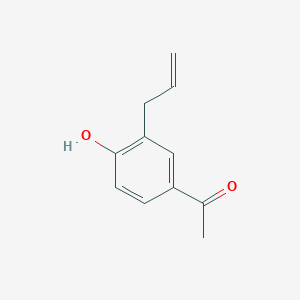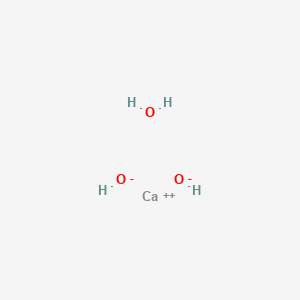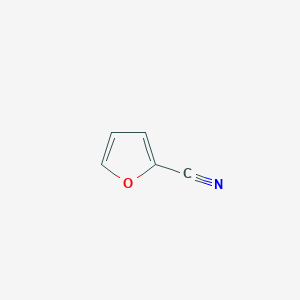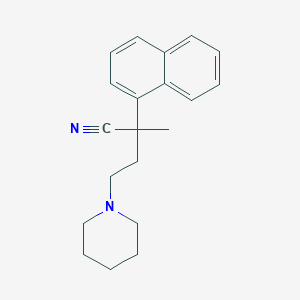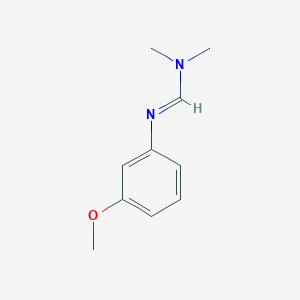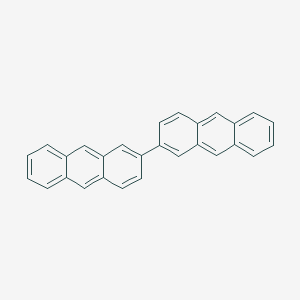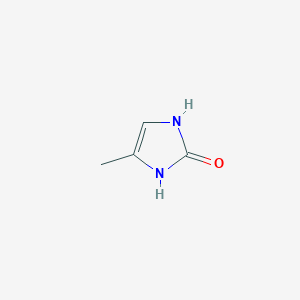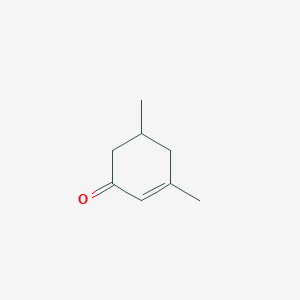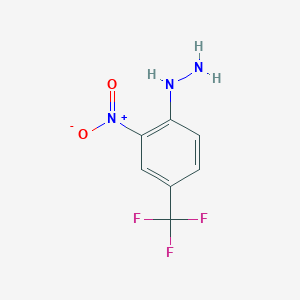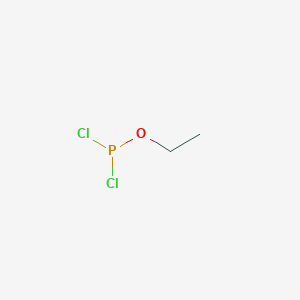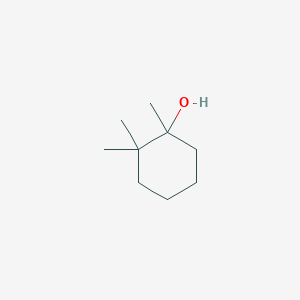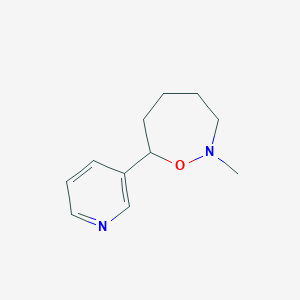
2-Methyl-7-pyridin-3-yloxazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-7-pyridin-3-yloxazepane, also known as MPO, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a heterocyclic compound that has been found to have various biochemical and physiological effects. In
作用機序
The mechanism of action of 2-Methyl-7-pyridin-3-yloxazepane involves its binding to GPCRs. When 2-Methyl-7-pyridin-3-yloxazepane binds to a GPCR, it can activate or inhibit the signaling pathway of the receptor. This can lead to various physiological effects depending on the receptor and the tissue it is expressed in.
生化学的および生理学的効果
2-Methyl-7-pyridin-3-yloxazepane has been found to have various biochemical and physiological effects. It has been shown to modulate the activity of GPCRs involved in pain sensation, inflammation, and cardiovascular function. 2-Methyl-7-pyridin-3-yloxazepane has also been found to have anxiolytic effects in animal models.
実験室実験の利点と制限
One advantage of using 2-Methyl-7-pyridin-3-yloxazepane in lab experiments is its specificity for certain GPCRs. This allows researchers to study specific signaling pathways without affecting other pathways. However, one limitation of using 2-Methyl-7-pyridin-3-yloxazepane is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the study of 2-Methyl-7-pyridin-3-yloxazepane. One direction is the development of 2-Methyl-7-pyridin-3-yloxazepane derivatives that have improved solubility and potency. Another direction is the study of the physiological effects of 2-Methyl-7-pyridin-3-yloxazepane in different tissues and disease models. Additionally, the potential use of 2-Methyl-7-pyridin-3-yloxazepane as a therapeutic agent for certain diseases could be explored.
Conclusion:
In conclusion, 2-Methyl-7-pyridin-3-yloxazepane is a promising compound for scientific research due to its potential use as a ligand for GPCRs. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research on 2-Methyl-7-pyridin-3-yloxazepane could lead to a better understanding of GPCR signaling pathways and the development of new therapeutic agents.
合成法
The synthesis of 2-Methyl-7-pyridin-3-yloxazepane involves the reaction of 2-methyl-5-pyridin-3-yl-1,3-oxazepane with 2-bromoethanol. The reaction is carried out in anhydrous conditions using a solvent such as dichloromethane or chloroform. The product is then purified through column chromatography to obtain pure 2-Methyl-7-pyridin-3-yloxazepane.
科学的研究の応用
2-Methyl-7-pyridin-3-yloxazepane has been studied for its potential use as a ligand for G protein-coupled receptors (GPCRs). GPCRs are a family of proteins that play a crucial role in cellular signaling and are involved in various physiological processes. 2-Methyl-7-pyridin-3-yloxazepane has been found to bind to certain GPCRs, which makes it a potential tool for studying GPCR signaling pathways.
特性
CAS番号 |
1134-32-3 |
|---|---|
製品名 |
2-Methyl-7-pyridin-3-yloxazepane |
分子式 |
C11H16N2O |
分子量 |
192.26 g/mol |
IUPAC名 |
2-methyl-7-pyridin-3-yloxazepane |
InChI |
InChI=1S/C11H16N2O/c1-13-8-3-2-6-11(14-13)10-5-4-7-12-9-10/h4-5,7,9,11H,2-3,6,8H2,1H3 |
InChIキー |
MXAJYESQHKLEKL-UHFFFAOYSA-N |
SMILES |
CN1CCCCC(O1)C2=CN=CC=C2 |
正規SMILES |
CN1CCCCC(O1)C2=CN=CC=C2 |
同義語 |
2,3,4,5,6,7-Hexahydro-2-methyl-7-(3-pyridyl)-1,2-oxazepine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



